Z-1-Bromo-3-(2-iodo-vinyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-1-Bromo-3-(2-iodo-vinyl)-benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, with the iodine atom being part of an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene typically involves the halogenation of benzene derivatives. . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts is crucial to ensure the selectivity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Z-1-Bromo-3-(2-iodo-vinyl)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The ethenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive the reaction forward.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted benzenes, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
Z-1-Bromo-3-(2-iodo-vinyl)-benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-1-Bromo-3-(2-iodo-vinyl)-benzene involves its reactivity with various reagents and catalysts. The presence of both bromine and iodine atoms allows for selective functionalization and modification of the benzene ring. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-iodobenzene: Similar structure but lacks the ethenyl group.
1-chloro-3-iodobenzene: Contains a chlorine atom instead of bromine.
1-bromo-4-iodobenzene: Different positional isomer with iodine at the para position.
Uniqueness
Z-1-Bromo-3-(2-iodo-vinyl)-benzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to other halogenated benzenes. The combination of bromine and iodine atoms also allows for selective functionalization and diverse chemical transformations.
Properties
IUPAC Name |
1-bromo-3-[(Z)-2-iodoethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGFMUGTDJRNC-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590270 |
Source
|
Record name | 1-Bromo-3-[(Z)-2-iodoethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908333-97-1 |
Source
|
Record name | 1-Bromo-3-[(Z)-2-iodoethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.